3-Formylbenzenesulfonic acid sodium is an aromatic compound characterized by a formyl group (-CHO) and a sulfonic acid group (-SO₃Na) attached to a benzene ring. Its molecular formula is C₇H₇NaO₄S, and it has a molecular weight of approximately 208.17 g/mol. This compound is notable for its solubility in water and its ability to participate in various
Common reagents for these reactions include potassium permanganate and chromium trioxide for oxidation, while sodium borohydride and lithium aluminum hydride are used for reduction .
In industrial settings, large-scale production typically employs concentrated sulfuric acid or oleum for sulfonation reactions. Careful control of reaction conditions ensures optimal yield and purity. Advanced purification techniques are utilized to meet specifications for various applications .
3-Formylbenzenesulfonic acid sodium finds diverse applications across several fields:
Compound Name | Structure Description | Unique Features |
---|---|---|
Benzenesulfonic Acid | Simplest aromatic sulfonic acid | Lacks formyl group; serves as a basic framework |
4-Formylbenzenesulfonic Acid | Formyl group at para position | Different electronic effects due to position |
2-Formylbenzenesulfonic Acid | Formyl group at ortho position | Exhibits distinct reactivity patterns compared to meta isomer |
3-Formylbenzenesulfonic acid sodium is unique due to the position of the formyl group relative to the sulfonic acid group. This meta positioning influences its electronic properties and reactivity patterns significantly compared to its ortho and para counterparts. The distinct sterics and electronics make it especially valuable in organic synthesis and material science applications .